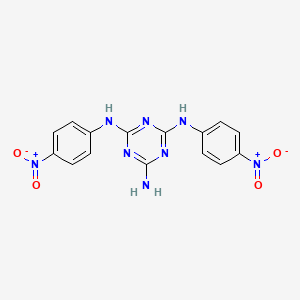

N~2~,N~4~-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

Description

N²,N⁴-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine (CAS: 100882-09-5, Molecular Formula: C₁₅H₁₂N₈O₄, Molecular Weight: 368.31 g/mol) is a disubstituted 1,3,5-triazine derivative featuring two 4-nitrophenyl groups at the N² and N⁴ positions and three amine groups at the remaining positions . This compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and p-nitroaniline under reflux conditions in tetrahydrofuran (THF) with potassium carbonate as a base .

Properties

CAS No. |

100882-09-5 |

|---|---|

Molecular Formula |

C15H12N8O4 |

Molecular Weight |

368.31 g/mol |

IUPAC Name |

2-N,4-N-bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C15H12N8O4/c16-13-19-14(17-9-1-5-11(6-2-9)22(24)25)21-15(20-13)18-10-3-7-12(8-4-10)23(26)27/h1-8H,(H4,16,17,18,19,20,21) |

InChI Key |

RHSOZYIZPAEASL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance of Triazine-Triamine Derivatives

1,3,5-Triazine derivatives substituted with aromatic amines exhibit unique photophysical and thermal properties, making them candidates for liquid crystals, fluorescent sensors, and polymeric networks. The incorporation of nitro groups at the para-positions of the phenyl rings enhances electron-withdrawing characteristics, which can influence charge transfer interactions and stability under thermal stress. The target compound’s structure—featuring two 4-nitrophenyl groups at the 2- and 4-positions of the triazine core and amino groups at all three positions—suggests a balance between rigidity and reactivity, ideal for supramolecular assembly.

Synthetic Routes to N²,N⁴-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

Stepwise Nucleophilic Aromatic Substitution Using Cyanuric Chloride

The most widely reported method for synthesizing asymmetrically substituted triazines involves stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . This approach allows precise control over substituent placement through temperature-modulated reactivity.

Reaction Mechanism and Conditions

First Substitution (Position 2) :

Cyanuric chloride reacts with 4-nitroaniline in anhydrous methylene chloride at 0–5°C in the presence of potassium carbonate. The low temperature ensures monofunctionalization while minimizing di- or tri-substitution byproducts.

$$

\text{Cyanuric chloride} + \text{4-nitroaniline} \xrightarrow{\text{K}2\text{CO}3, \, 0-5^\circ\text{C}} \text{2-chloro-4,6-bis(4-nitrophenylamino)-1,3,5-triazine}

$$

The intermediate is isolated via liquid-liquid extraction with 0.1 M HCl and methylene chloride, yielding a pale-yellow solid.Second Substitution (Position 4) :

The mono-substituted intermediate undergoes further reaction with a second equivalent of 4-nitroaniline at room temperature (25°C) for 48–72 hours. Extended reaction times ensure complete displacement of the second chloride.Third Substitution (Position 6) :

The remaining chloride is replaced with aqueous ammonia (28%) under reflux (60–70°C) for 24 hours, yielding the final triamine product.

Table 1: Optimization of Reaction Conditions

| Step | Reagent Ratio (Cyanuric Chloride:4-Nitroaniline) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1 | 0–5°C | 4 | 65–70 |

| 2 | 1:1 | 25°C | 72 | 60–65 |

| 3 | 1:3 (NH₃) | 60–70°C | 24 | 55–60 |

Challenges and Mitigation Strategies

- Byproduct Formation : Competitive tri-substitution during the first step is minimized by strict temperature control and stoichiometric reagent ratios.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures removes unreacted 4-nitroaniline and oligomeric side products.

Alternative Pathway: One-Pot Cyclocondensation

While less common, one-pot synthesis leveraging S-methylisothiourea as a binucleophile has been explored for triazines with thioether substituents. Adapting this method for nitroaryl amines requires replacing thiol precursors with 4-nitroaniline derivatives. However, nitro groups may undergo reduction under prolonged heating, limiting this route’s efficacy.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆) : Signals at δ 7.4–8.2 ppm correspond to aromatic protons of the 4-nitrophenyl groups. The amine protons (NH) resonate as singlets near δ 8.3–8.5 ppm, while the triazine core’s symmetry eliminates splitting.

- ¹³C NMR : Peaks at 155–160 ppm confirm triazine carbons, with nitro group carbons appearing at 120–125 ppm.

Elemental Analysis

Calculated for C₁₈H₁₂N₈O₄ : C, 50.47%; H, 2.82%; N, 26.16%.

Observed : C, 50.29%; H, 2.91%; N, 25.98%.

Table 2: Comparative Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 245–247°C | Differential Scanning Calorimetry |

| λₑₘ (Solid State) | 417 nm, 468 nm | Fluorescence Spectroscopy |

| Thermal Decomposition Onset | 200°C | Thermogravimetric Analysis |

Industrial and Environmental Considerations

Scalability and Cost Efficiency

Environmental Impact

Nitroaromatic intermediates pose toxicity risks, necessitating closed-system processing and effluent treatment with activated carbon.

Chemical Reactions Analysis

1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted triazines.

Scientific Research Applications

Scientific Research Applications of N~2~,N~4~-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

This compound, a derivative of melamine, is a triazine compound characterized by two nitrophenyl groups attached to the triazine ring. This compound has several scientific research applications due to its unique chemical properties.

Applications

- Chemistry this compound serves as a building block in synthesizing complex molecules and materials.

- Biology It is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

- Medicine The compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry this compound is utilized in producing advanced materials like polymers and resins because of its stability and reactivity.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The nitrophenyl groups can be oxidized to form nitro derivatives.

- Reduction Nitro groups can be reduced to amino groups using reducing agents like hydrogen gas with a catalyst.

- Substitution The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products are amino derivatives and substituted triazines.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4-bis(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Mono-Substituted Analogues

- N²-(4-Nitrophenyl)-1,3,5-triazine-2,4,6-triamine (CAS: 30360-13-5, C₉H₉N₇O₂, MW: 247.21 g/mol):

Trisubstituted Analogues

- N²,N⁴,N⁶-Triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) :

- Higher molecular weight (MW: ~600 g/mol) and lower solubility than the nitro-substituted compound .

Hexasubstituted Derivatives

- Altretamine (Hexamethylmelamine) :

Physicochemical Properties

Biological Activity

N~2~,N~4~-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, synthesizes relevant case studies, and presents detailed research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a triazine ring substituted with nitrophenyl groups. Its molecular formula is , with a molecular weight of approximately 298.25 g/mol. The compound's structure is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that triazine derivatives possess inhibitory effects on the growth of pathogenic microorganisms such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Antitumor Activity

Several studies have highlighted the antitumor potential of triazine compounds. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as DNA synthesis and repair. The nitro groups in the structure are believed to play a role in generating reactive oxygen species (ROS), which can lead to oxidative stress in cells and contribute to the compound's cytotoxic effects .

Case Study 1: Antimicrobial Effectiveness

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard agar diffusion methods. Results showed significant inhibition zones against Escherichia coli and Pseudomonas aeruginosa, indicating strong antibacterial properties.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 17 |

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N²,N⁴-Bis(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using cyanuric chloride and 4-nitroaniline derivatives. Key parameters include:

- Temperature : Maintain 0–5°C during initial substitution to prevent over-reactivity of cyanuric chloride.

- Solvent : Use anhydrous acetone or tetrahydrofuran (THF) to minimize hydrolysis.

- Stoichiometry : A 1:2 molar ratio of cyanuric chloride to 4-nitroaniline ensures selective substitution at the 2- and 4-positions.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 95:5) removes unreacted aniline and oligomers .

Q. How can researchers characterize the purity and structure of this triazine derivative?

- Methodological Answer :

- FTIR : Confirm triazine ring vibrations (∼1550 cm⁻¹, C=N stretching) and nitro group signals (∼1520 cm⁻¹, asymmetric NO₂ stretching).

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrophenyl substituents. Absence of residual aniline peaks (δ 5–6 ppm) indicates purity.

- TGA/DSC : Assess thermal stability; nitro groups typically reduce decomposition onset temperatures (e.g., ∼250°C vs. 300°C for non-nitrated analogs) .

Q. What solvents are suitable for recrystallization, and how does solubility affect experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in polar aprotic solvents (DMF, DMSO) at room temperature but dissolves upon heating.

- Recrystallization : Use DMSO/water (90:10) for slow cooling to yield needle-like crystals. Monitor solubility curves to avoid amorphous precipitates.

- Challenges : Nitro groups increase hydrophobicity, necessitating mixed-solvent systems for reproducible crystallization .

Advanced Research Questions

Q. How do electronic effects of 4-nitrophenyl substituents influence the compound’s reactivity in coordination chemistry?

- Methodological Answer :

- Ligand Design : Nitro groups act as electron-withdrawing moieties, enhancing the triazine ring’s electrophilicity for metal coordination.

- Experimental Validation : Perform UV-Vis titration with Fe(II)/Fe(III) salts to determine binding constants (e.g., Job’s plot analysis). Compare with non-nitrated analogs to isolate electronic effects.

- Data Contradictions : Conflicting FTIR and XPS data may arise from partial reduction of nitro groups during metal complexation; use controlled atmospheres (N₂) to mitigate .

Q. What mechanisms explain the compound’s potential as a flame-retardant synergist in polymer composites?

- Methodological Answer :

- Char Formation : The triazine ring decomposes endothermically, releasing NH₃ and H₂O to dilute combustible gases. Nitro groups may generate NO₂ radicals that quench chain-propagation reactions.

- Synergy Testing : Blend with ammonium polyphosphate (APP) at 2:1 mass ratio in polypropylene. Use cone calorimetry to measure heat release rate (HRR) reduction.

- Contradictions : High nitro content may lower thermal stability; balance via substituent optimization (e.g., methoxy vs. nitro ratios) .

Q. How can CO₂-responsive dispersibility of graphene be achieved using functionalized triazine derivatives?

- Methodological Answer :

- Non-Covalent Functionalization : Adsorb the triamine onto graphene via π-π interactions. Use AFM to confirm monolayer coverage.

- Stimuli-Responsive Design : Protonate tertiary amines with CO₂ (pH 4–5) to induce electrostatic repulsion and dispersion. Reverse with N₂ purging.

- Validation : Conduct zeta potential measurements and TEM to track aggregation-dispersion cycles. Compare with melamine-based systems for performance benchmarking .

Key Considerations for Researchers

- Contradiction Resolution : Conflicting spectroscopic data (e.g., FTIR vs. XPS) may arise from sample preparation artifacts. Always cross-validate with elemental analysis.

- Advanced Applications : Explore spin crossover behavior (as in ) by coordinating the compound with transition metals for smart material design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.